1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)
Brand Name: Vulcanchem
CAS No.: 104500-98-3
VCID: VC20743246
InChI: InChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-7H,4H2
SMILES: C#CCN1C=CC(=C1)C=O
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol

1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)

CAS No.: 104500-98-3

VCID: VC20743246

Molecular Formula: C8H7NO

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI) - 104500-98-3

Description

Identification and Basic Information

1H-Pyrrole-3-carboxaldehyde, 1-(2-propynyl)-(9CI) is a pyrrole derivative primarily used in biochemical research, proteomics, and organic synthesis. Its unique structural properties and reactivity make it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

Key Identifiers:

  • CAS Number: 104500-98-3

  • Molecular Formula: C8H7NOC_8H_7NO

  • Molecular Weight: 133.15 g/mol

Synonyms:

  • 1-(2-Propyn-1-yl)-1H-pyrrole-3-carboxaldehyde

  • 1H-Pyrrole-3-carboxaldehyde, 1-(2-propyn-1-yl)-

  • 1-prop-2-ynylpyrrole-3-carbaldehyde

Synthesis

The synthesis of 1H-Pyrrole-3-carboxaldehyde can be achieved through various methods, often involving the reaction of pyrrole with aldehyde precursors. A common route includes:

  • Reacting pyrrole with an aldehyde precursor.

  • Further advancements may involve microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce by-product formation.

Chemical Reactions

1H-Pyrrole-3-carboxaldehyde can participate in various chemical reactions:

  • Electrophilic Reactions: Undergoes electrophilic attack at the pyrrole ring.

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition, particularly by amines.

  • Cycloaddition Reactions: Can act as a dienophile or diene in cycloaddition reactions.

The reactivity of this compound makes it a valuable intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for 1H-Pyrrole-3-carboxaldehyde primarily involves its electrophilic carbonyl group. When it interacts with nucleophiles (like amines), the following steps generally occur:

  • Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: Proton transfer occurs to stabilize the intermediate.

  • Elimination: Water is eliminated, forming a new carbon-nitrogen bond.

This mechanism underlies its utility in synthesizing various nitrogen-containing compounds, which are crucial in medicinal chemistry.

Safety and Hazards

HazardDescription
GHS ClassificationH302: Harmful if swallowed
H315: Causes skin irritation
H318: Causes serious eye damage
H335: May cause respiratory irritation
Precautionary StatementsP261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P354+P338, P317, P319, P321, P330, P332+P317, P362+P364, P403+P233, P405, and P501

Applications

The applications of 1H-Pyrrole-3-carboxaldehyde are diverse:

  • Pharmaceuticals: Used as an intermediate in synthesizing various drug molecules.

  • Agrochemicals: Employed in the production of pesticides and herbicides.

  • Biochemical Research: Utilized in proteomics and other biochemical studies.

  • Organic Synthesis: Serves as a building block in synthesizing complex organic molecules.

Commercial Information

ManufacturerProduct NumberProduct DescriptionCAS NumberPackagingPriceUpdated
AccelPharmtechP12701-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde 97.00%104500-98-31G$20702021-12-16
AccelPharmtechP12701-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde 97.00%104500-98-35G$23302021-12-16
AccelPharmtechP12701-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde 97.00%104500-98-325G$43202021-12-16
CAS No. 104500-98-3
Product Name 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)
Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
IUPAC Name 1-prop-2-ynylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-7H,4H2
Standard InChIKey PLGVJKUMVUANRG-UHFFFAOYSA-N
SMILES C#CCN1C=CC(=C1)C=O
Canonical SMILES C#CCN1C=CC(=C1)C=O
Synonyms 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)
PubChem Compound 13604945
Last Modified Jul 17 2023

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